molecular formula C23H19N3OS B12986088 2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B12986088
M. Wt: 385.5 g/mol
InChI Key: LPSGOGYCLJKDFW-UHFFFAOYSA-N
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Description

2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-Phenylquinazolin-4-ylamine: This is achieved by reacting anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4-one, which is then reduced to 2-phenylquinazolin-4-ylamine.

    Thioether Formation: The 2-phenylquinazolin-4-ylamine is then reacted with a thiol compound, such as p-toluenethiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-ylamine: A precursor in the synthesis of the target compound.

    Quinazolin-4-one derivatives: Known for their diverse biological activities.

    Thioether-containing compounds: Similar structural features with potential biological activities.

Uniqueness

2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific combination of a quinazoline core, thioether linkage, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C23H19N3OS/c1-16-11-13-18(14-12-16)24-21(27)15-28-23-19-9-5-6-10-20(19)25-22(26-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

LPSGOGYCLJKDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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